![molecular formula C16H20N2O3S2 B2732169 N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide CAS No. 683237-94-7](/img/structure/B2732169.png)
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar benzothiazole derivatives have been synthesized through various methods. For instance, treatment of 1,3-benzothiazol-2 (3 H )-one and its 3-methyl derivative with chlorosulfonic acid afforded the corresponding 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chlorides .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C17H16N2O4S2/c1-19-14-8-7-13 (25 (3,21) 22) 10-15 (14) 24-17 (19) 18-16 (20) 11-5-4-6-12 (9-11) 23-2/h4-10H,1-3H3 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound and its derivatives have been synthesized and studied for their chemical properties, including electrophysiological activities and potential as antimicrobial agents. For instance, the synthesis and cardiac electrophysiological activity of related N-substituted imidazolylbenzamides or benzene-sulfonamides have been described, highlighting their potential as class III electrophysiological agents, comparable to sematilide, a selective class III agent undergoing clinical trials (Morgan et al., 1990). Moreover, the solution-phase synthesis of hindered N-methylated tetrapeptides using Bts-protected amino acid chlorides demonstrates efficient coupling and methylation steps, indicating the versatility of related compounds in synthesizing complex peptides (Vedejs & Kongkittingam, 2000).
Biological Evaluation and Antimicrobial Activity
Benzothiazole derivatives, including the compound , have been evaluated for their potent antitumor activities. A study based on a similar benzothiazole compound showed selective cytotoxicity against tumorigenic cell lines, exhibiting excellent in vivo inhibitory effects on tumor growth (Yoshida et al., 2005). Furthermore, the antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety has shown promising results, highlighting the utility of these compounds in combating microbial and fungal infections (Darwish et al., 2014).
Anticancer Activity
The synthesis of pro-apoptotic indapamide derivatives as anticancer agents reveals the potential of related compounds, including N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide, in inducing apoptotic activity against cancer cell lines, with one compound showing significant growth inhibition at low concentrations (Yılmaz et al., 2015).
Antimalarial and COVID-19 Applications
A theoretical investigation into antimalarial sulfonamides as potential COVID-19 drugs, utilizing computational calculations and molecular docking studies, showcases the versatility of sulfonamide derivatives in addressing global health challenges, including malaria and COVID-19 (Fahim & Ismael, 2021).
Propriétés
IUPAC Name |
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S2/c1-18-13-9-8-12(23(2,20)21)10-14(13)22-16(18)17-15(19)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASHDINGQHVAFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.